
(2-(Benzyloxy)-4-methoxy-6-methylpyridin-3-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-(Benzyloxy)-4-methoxy-6-methylpyridin-3-yl)methanol: is an organic compound that belongs to the class of pyridines This compound is characterized by the presence of a benzyloxy group, a methoxy group, and a methyl group attached to a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-(Benzyloxy)-4-methoxy-6-methylpyridin-3-yl)methanol typically involves the following steps:
Methoxylation: The methoxy group is introduced by reacting the intermediate compound with methanol in the presence of an acid catalyst.
Methylation: The methyl group is introduced using methyl iodide in the presence of a base like sodium hydride.
Reduction: The final step involves the reduction of the intermediate compound to obtain this compound using a reducing agent such as sodium borohydride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding aldehydes or ketones.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, converting the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy or methoxy positions, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, in solvents like ethanol or tetrahydrofuran.
Substitution: Sodium methoxide, potassium tert-butoxide, in solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed:
Oxidation: Aldehydes, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted pyridine derivatives.
科学研究应用
Chemistry: : This compound is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new pharmaceuticals and agrochemicals.
Biology: : In biological research, (2-(Benzyloxy)-4-methoxy-6-methylpyridin-3-yl)methanol is studied for its potential effects on cellular processes and its interactions with biological macromolecules.
Medicine: : The compound is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of drugs targeting specific diseases.
Industry: : In the industrial sector, it is used in the production of specialty chemicals and as a reagent in various chemical processes.
作用机制
The mechanism of action of (2-(Benzyloxy)-4-methoxy-6-methylpyridin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The methyl group may affect the compound’s overall stability and reactivity.
相似化合物的比较
Similar Compounds
- (2-(Benzyloxy)-3-methoxyphenyl)methanol
- (3-(2-Methoxyphenyl)isoxazol-5-yl)methanol
- (2-bromo-5-methoxyphenyl)methanol
Comparison
- (2-(Benzyloxy)-4-methoxy-6-methylpyridin-3-yl)methanol is unique due to the presence of the pyridine ring, which imparts distinct electronic properties compared to phenyl-based compounds.
- The combination of benzyloxy, methoxy, and methyl groups in this specific arrangement provides unique reactivity and potential applications not observed in similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C15H17NO3 |
|---|---|
分子量 |
259.30 g/mol |
IUPAC 名称 |
(4-methoxy-6-methyl-2-phenylmethoxypyridin-3-yl)methanol |
InChI |
InChI=1S/C15H17NO3/c1-11-8-14(18-2)13(9-17)15(16-11)19-10-12-6-4-3-5-7-12/h3-8,17H,9-10H2,1-2H3 |
InChI 键 |
KDNKSHYVQXHFMP-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=N1)OCC2=CC=CC=C2)CO)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


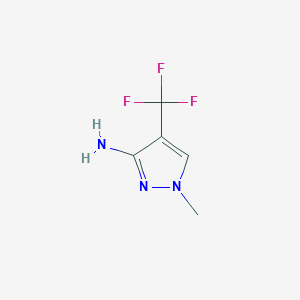
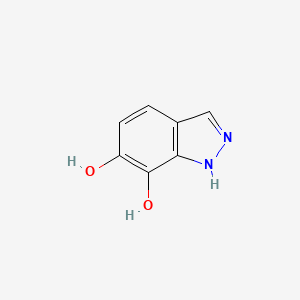
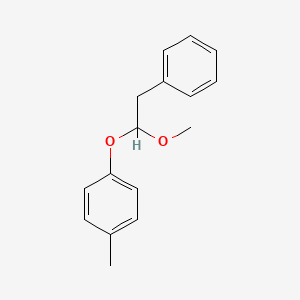
![Hexahydrofuro[3,2-b]pyridin-2(3H)-one](/img/structure/B11751685.png)
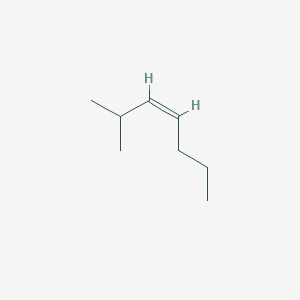
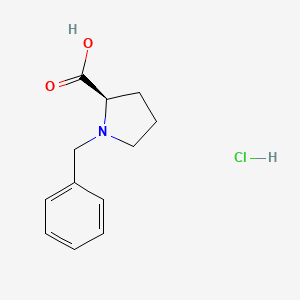
![[(1-ethyl-1H-pyrazol-3-yl)methyl][(3-fluorophenyl)methyl]amine](/img/structure/B11751706.png)
![{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11751714.png)
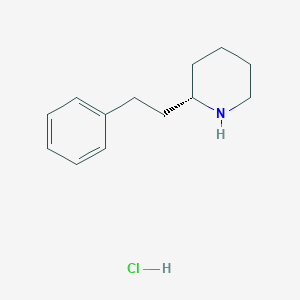
![2,3,4,4a,9,9a-Hexahydro-1h-pyrido[2,3-b]indole](/img/structure/B11751720.png)
![{Hexahydro-1AH-oxireno[2,3-A]pyrrolizin-6B-YL}methanol](/img/structure/B11751728.png)

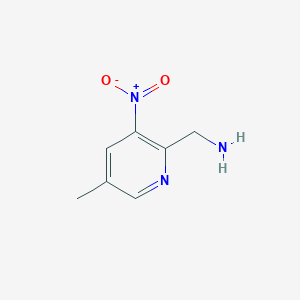
![2-Methoxy-4-{[(1-propyl-1H-pyrazol-3-YL)amino]methyl}phenol](/img/structure/B11751743.png)
